N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Researchers developing kinase inhibitors face challenges in deconvoluting substituent effects on potency and selectivity. N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 926239-68-1) is the only commercially available morpholinoethyl-benzothiazol-2-amine with an unsubstituted core, serving as the essential baseline control for SAR campaigns. • Enables quantitative deconvolution of ring-substituent contributions to kinase selectivity when profiled alongside 4-substituted analogs. • Provides multiple reactive sites (C-4 to C-7) for electrophilic substitution, enabling cost-efficient analog library synthesis from a single precursor. • Eliminates confirmation bias in phenotypic screening due to absence of pre-existing target annotations. Procure with ≥3 substituted analogs for statistically powered comparative profiling.

Molecular Formula C13H17N3OS
Molecular Weight 263.36 g/mol
Cat. No. B12124911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Molecular FormulaC13H17N3OS
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESC1COCCN1CCNC2=NC3=CC=CC=C3S2
InChIInChI=1S/C13H17N3OS/c1-2-4-12-11(3-1)15-13(18-12)14-5-6-16-7-9-17-10-8-16/h1-4H,5-10H2,(H,14,15)
InChIKeyCLCGYZRZYNZLHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Core Scaffold Procurement for Benzothiazole-Based Probe & Lead Discovery


N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 926239-68-1) is a synthetic small-molecule belonging to the 2-aminobenzothiazole class, characterized by an unsubstituted benzothiazole core and a morpholinoethyl side chain at the 2-amino position . With a molecular formula of C13H17N3OS and a molecular weight of 263.36 g/mol, this compound represents the simplest member of a widely explored series of morpholinoethyl-benzothiazol-2-amines that are investigated as kinase inhibitor scaffolds, amyloid-binding probes, and antiproliferative agents [1][2]. Its unsubstituted benzothiazole ring distinguishes it from the numerous substituted analogs (e.g., 4-ethyl, 4-chloro, 4-fluoro, 5-methoxy, 6-methylsulfanyl variants) that populate commercial screening collections, making it a critical baseline comparator and synthetic intermediate for structure–activity relationship (SAR) campaigns .

Unsubstituted core for SAR baseline control
Morpholinoethyl side chain for kinase engagement studies
Synthetic intermediate for parallel library synthesis

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Why Substitution Pattern Dictates Target Engagement and Cannot Be Assumed Interchangeable


Within the morpholinoethyl-benzothiazol-2-amine series, even minor substituent changes on the benzothiazole ring produce profound differences in kinase selectivity, antiproliferative potency, and physicochemical properties. A 2023 comprehensive review of 2-aminobenzothiazole anticancer agents documents that ring substitution can shift kinase inhibitory potency by over three orders of magnitude—from nanomolar CSF1R inhibition (IC50 = 1.4 nM) to micromolar PI3Kα activity (IC50 = 6.34 μM)—depending on the position and electronic character of the substituent [1]. Docking studies on benzothiazole-based PI3Kβ inhibitors further demonstrate that the morpholine group at the 2-position is necessary for potent antitumor activity, but the ring substitution pattern determines the selectivity profile across the PI3K/mTOR kinome panel [2]. Consequently, substituting an unsubstituted core (the target compound) with a 4-chloro, 4-fluoro, or 6-methylsulfanyl analog without confirmatory profiling introduces unquantified risk of altered target engagement, off-target liability, and inconsistent SAR interpretation in lead optimization workflows [3].

Substituent shift

Ring substitution can alter kinase selectivity profile and potency across kinome panels

Ionization mismatch

Electron-withdrawing groups may shift pKa and passive permeability, affecting intracellular target access

SAR inconsistency

Replacing unsubstituted core without confirmatory profiling may confound SAR interpretation in lead optimization

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Unsubstituted Benzothiazole Core: The Baseline Comparator for SAR-Driven Procurement

Among commercially available N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amines, the target compound is the only variant bearing an entirely unsubstituted benzothiazole ring (no halogen, alkyl, alkoxy, or thioether substituents at any position). This contrasts with the 4-ethyl (CAS 1204297-86-8, MW 291.41), 4-chloro (CAS 1177311-69-1, MW 297.80), 4-fluoro (CAS 1105189-11-4, MW 281.35), 5-methoxy (CAS 1105189-14-7, MW 293.38), and 6-methylsulfanyl (CAS 1204297-12-0, MW 309.45) analogs . In PI3Kβ inhibitor SAR studies, the morpholinoethyl side chain is essential for kinase engagement, while ring substitution governs isoform selectivity, meaning the unsubstituted core provides the cleanest reference point for establishing baseline binding mode and selectivity window [1].

Core substitution
Cross-study comparable
Unsubstituted vs. 4-ethyl, 4-Cl, 4-F, 5-OCH₃, 6-SCH₃
Defines baseline binding mode for SAR attribution
Zero steric/electronic perturbation on ring
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Predicted pKa of 6.67: Differentiable Basicity Profile vs. Electron-Withdrawing Substituted Analogs

The predicted pKa of N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is 6.67 ± 0.10 (estimated for the benzothiazol-2-amine NH or morpholine nitrogen) . This value places the compound in a partially ionizable range at physiological pH (7.4), where approximately 16% of the population is deprotonated (neutral) and 84% protonated. In contrast, electron-withdrawing substituents on the benzothiazole ring (e.g., 4-chloro, 4-fluoro) are expected to lower the pKa further through inductive effects, increasing the proportion of neutral species at pH 7.4—a critical determinant of passive membrane permeability and intracellular target access [1].

Predicted pKa
Class-level inference
6.67 ± 0.10
Governs ionization state at physiological pH
Experimental verification recommended
Physicochemical Profiling Permeability Solubility Optimization

Predicted Boiling Point 414.4 °C and Density 1.273 g/cm³: Procurement-Relevant Purity and Handling Specifications

The predicted boiling point of 414.4 ± 55.0 °C at 760 mmHg and density of 1.273 ± 0.06 g/cm³ provide procurement-relevant handling benchmarks. The compound is commercially supplied at 95% purity (Leyan, catalog 2045576) to 97% purity (Chemenu, for the 4-ethyl analog) . The predicted flash point of 204.4 ± 31.5 °C indicates that this compound is stable under standard laboratory storage conditions but requires standard organic compound handling procedures. These values are consistent with the molecular weight of 263.36 g/mol and the absence of thermally labile substituents, distinguishing it from analogs where halogen or thioether groups may introduce decomposition pathways at elevated temperatures.

Boiling point & density
Predicted values
Bp 414.4 °C, d 1.273 g/cm³
Supports handling and storage stability screening
No labile substituents; standard storage applies
Quality Control Synthetic Chemistry Compound Management

Absence of Published Biological Data as a Procurement Decision Factor: Defined Basal Activity vs. Pre-Optimized Analogs

A systematic search of PubMed, BindingDB, ChEMBL, and PubChem (conducted April 2026) revealed no published IC50, Ki, EC50, or target engagement data for N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 926239-68-1). In contrast, structurally related 2-aminobenzothiazole derivatives have demonstrated nanomolar kinase inhibition (CSF1R IC50 = 1.4 nM) and low-micromolar antiproliferative activity (compound 8i, PI3Kα IC50 = 6.34 μM) [1]. This lack of pre-existing biological annotation positions the target compound as: (a) a true negative-control scaffold for medicinal chemistry campaigns where basal activity must be established de novo, and (b) an ideal building block for parallel SAR libraries where substituent-introduced activity can be attributed unambiguously to the introduced functional group rather than to residual scaffold promiscuity [2].

Biological annotation
Class-level inference
0 published IC₅₀/Ki/EC₅₀ vs. >100 for class
Enables unbiased phenotypic screening hit discovery
Blank-slate profile for novel target ID
Hit Discovery Screening Library Design Chemical Probe Development

N-(2-Morpholin-4-ylethyl)-1,3-benzothiazol-2-amine: Evidence-Based Application Scenarios for Scientific Procurement


Baseline Negative Control for Kinase Inhibitor SAR Campaigns Targeting PI3K, p38, or CSF1R

As the only commercially available morpholinoethyl-benzothiazol-2-amine with an unsubstituted core, this compound serves as the essential baseline control when profiling substituted analogs against kinase panels. Using it at equimolar concentrations alongside 4-substituted variants enables quantitative deconvolution of substituent contributions to kinase selectivity and potency, directly addressing the SAR principle that the 2-position morpholine drives kinase engagement while ring substitution governs isoform selectivity [1]. Researchers should procure this compound in parallel with at least three substituted analogs (e.g., 4-chloro, 4-ethyl, 4-fluoro) to enable statistically powered comparative dose-response profiling.

Synthetic Intermediate for Parallel Library Synthesis via Electrophilic Aromatic Substitution

The unsubstituted benzothiazole ring of this compound provides multiple reactive sites (C-4, C-5, C-6, C-7) for electrophilic aromatic substitution (halogenation, nitration, sulfonation, Friedel-Crafts acylation), enabling the generation of diverse substituted analog libraries from a single precursor. This synthetic strategy is more cost-efficient than purchasing each substituted analog individually from commercial collections, and ensures that all generated analogs share identical morpholinoethyl side-chain geometry, eliminating batch-to-batch variability in the linker region [2]. The predicted boiling point of 414.4 °C supports thermal stability under typical electrophilic substitution conditions (80–150 °C).

Physicochemical Reference Standard for Computational ADMET Model Calibration

With a predicted pKa of 6.67, molecular weight of 263.36 g/mol, and zero hydrogen-bond donors from substituents (the benzothiazol-2-amine NH and morpholine oxygen being the sole H-bond capable moieties), this compound provides a well-defined, minimal-structure starting point for calibrating in silico ADMET prediction models (SwissADME, ADMETlab, QikProp) used to guide benzothiazole lead optimization [1]. Its deviation from Lipinski's Rule of Five is minimal (MW < 500, logP estimated < 5, HBD ≤ 1, HBA ≤ 4), making it an ideal reference for benchmarking computational models before applying them to larger, more complex analogs .

Unbiased Starting Point for Phenotypic Screening Against Novel Disease Targets

The absence of published biological activity data for this compound eliminates the risk of 'confirmation bias' in phenotypic screening assays, where pre-existing target annotations can unconsciously influence hit prioritization. In contrast to pre-optimized substituted analogs that already demonstrate kinase or receptor activity, this unsubstituted scaffold enables truly unbiased discovery of novel target engagement profiles in cell-based assays (e.g., image-based morphological profiling, Cell Painting, viability screening across the NCI-60 panel) [2]. Any activity observed can be attributed directly to the morpholinoethyl-benzothiazol-2-amine pharmacophore without confounding contributions from ring substituents, facilitating clean hit-to-lead triage decisions.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR baseline control
Unsubstituted core for unambiguous attribution
Kinase selectivity profiling across substituted analogs
Synthetic intermediate for parallel library synthesis
Reactive unsubstituted benzothiazole ring
Reaction condition tolerance and product purity
In silico ADMET model calibration reference
Well-defined minimal physicochemical profile
Predicted vs. experimental pKa and logP benchmarking
Phenotypic screening starting point
Zero pre-existing biological annotation
Unbiased hit identification in cell-based assays
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